1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one is an organic compound that features a pyridine ring substituted with a 2,3-dimethylphenoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one typically involves the reaction of 2,3-dimethylphenol with 4-chloropyridine under basic conditions to form the 2,3-dimethylphenoxy-pyridine intermediate. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form the corresponding carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethanoic acid.
Reduction: 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminopyridin-3-yl)ethan-1-one: Similar structure but with an amino group instead of the dimethylphenoxy group.
1-(pyridin-4-yl)ethan-1-one: Lacks the dimethylphenoxy substitution.
2-Acetylpyridine: Similar core structure but without the phenoxy substitution.
Uniqueness
1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one is unique due to the presence of the 2,3-dimethylphenoxy group, which can impart distinct electronic and steric properties
Biological Activity
1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one (CAS No. 1533840-52-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenoxy group, which is known to influence its biological activity. The molecular formula is C15H15NO2, with a molecular weight of approximately 241.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅NO₂ |
Molecular Weight | 241.29 g/mol |
CAS Number | 1533840-52-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The phenoxy group plays a crucial role in enhancing binding affinity and selectivity towards these targets.
Key Mechanisms:
- Receptor Modulation : The compound exhibits potential as a modulator for various receptors, including histamine and serotonin receptors, which are implicated in neurological disorders.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
Biological Activity
Research highlights the following biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 0.77 µM, indicating potent activity against this cell line.
Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier suggests its potential for treating neurodegenerative diseases. It has been shown to:
- Reduce neurodegeneration in animal models of Alzheimer's disease by modulating neuroinflammatory responses.
Case Studies
Several studies have assessed the efficacy and safety profile of this compound:
-
Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on MCF-7 and A549 lung cancer cells, revealing significant apoptosis induction through caspase activation pathways.
Cell Line IC50 Value (µM) MCF-7 0.77 A549 1.13 - Neuroprotective Study : In a rat model of neurodegeneration, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved cognitive function.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-10-5-4-6-14(11(10)2)18-15-9-13(12(3)17)7-8-16-15/h4-9H,1-3H3 |
InChI Key |
SFIOLNWZVVEIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.